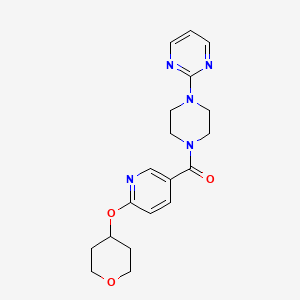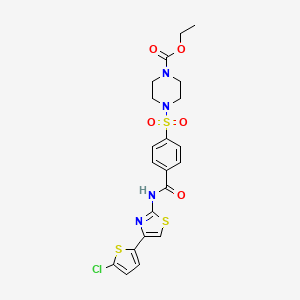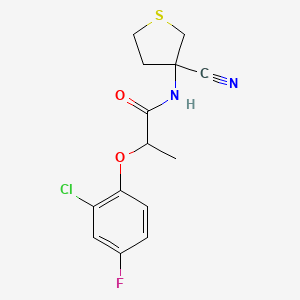![molecular formula C8H18ClN3O B2588173 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride CAS No. 2044722-68-9](/img/structure/B2588173.png)
3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride” is a chemical compound with the CAS Number: 2097935-45-8 . It has a molecular weight of 193.68 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-3-[(piperidin-3-yl)methyl]urea hydrochloride . The InChI code is 1S/C7H15N3O.ClH/c1-8-7(11)10-6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 193.68 .Scientific Research Applications
Corrosion Inhibition
Urea derivatives like 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea (UPyP), 1-(morpholino(pyridin-4-yl)methyl)urea (UMP), and 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea (UPP) have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions. These compounds show increased inhibition efficiency with higher concentrations and demonstrate mixed-type inhibition characteristics. Their adsorption on mild steel surfaces follows Langmuir's adsorption isotherm, suggesting a strong and direct interaction with the metal surface to prevent corrosion. This application is significant in industrial settings where metal corrosion can lead to substantial economic losses and safety hazards (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Enzyme Inhibition
In the realm of biochemistry, certain urea derivatives have been synthesized to investigate their role as inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids and the regulation of blood pressure. These inhibitors, particularly 1-aryl-3-(1-acylpiperidin-4-yl)ureas, have shown promise in pharmacokinetics, exhibiting substantial improvements over previous inhibitors. For instance, one of the studied compounds demonstrated a thousand-fold increase in potency compared to morphine in reducing hyperalgesia in an in vivo model, highlighting its potential in pain management and anti-inflammatory therapies (Rose et al., 2010).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
properties
IUPAC Name |
1-methyl-3-(piperidin-3-ylmethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-3-2-4-10-5-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREBIIACPWWHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2588090.png)
![3-[2-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2588091.png)
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2588094.png)
![(Z)-8-(4-methoxyphenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2588095.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2588098.png)
![1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane](/img/structure/B2588099.png)
![N-[2-[Methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-ynamide](/img/structure/B2588100.png)


![N-[(2Z)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2588105.png)
![3-((2E)but-2-enyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2588107.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2588109.png)
